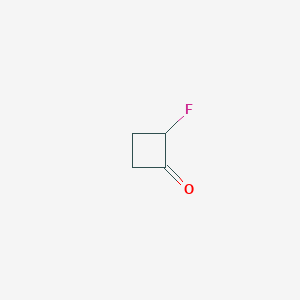![molecular formula C11H21NO2S B2632308 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine CAS No. 2159960-56-0](/img/structure/B2632308.png)
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine, also known as DMDO-TEMPO, is a stable nitroxide radical that has been widely used in scientific research. It is a versatile compound that has been employed in various fields, including chemistry, biology, and materials science.
科学的研究の応用
Novel Fluorinated Dioxolane Oxazoline Polymers
Researchers Kaku and Hung (1993) synthesized novel fluorinated dioxolane oxazoline polymers, which are amorphous and soluble in common organic solvents. These polymers are useful for surface modification of 6,6-nylon, highlighting their potential in materials science and engineering applications (Kaku & Hung, 1993).
Chemical Synthesis and Optical Purity
Mukarram, Chavan, Khan, and Bandgar (2011) described an efficient protocol for synthesizing a specific ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for the preparation of gemcitabine hydrochloride. They focused on achieving high optical purity, adaptable for industrial scale (Mukarram et al., 2011).
Anticholinergic Potency of Dioxolans
Brimblecombe, Inch, Wetherell, and Williams (1971) studied the anticholinergic potency of certain dioxolans. They found that the anticholinergic potency depended on the configuration of the benzylic carbon atom, demonstrating the potential of these compounds in pharmacological contexts (Brimblecombe et al., 1971).
Heterocyclic System Synthesis
Bogolyubov, Chernysheva, and Semenov (2004) discussed using a bromomethylene derivative of dioxolan for synthesizing various heterocyclic systems. This research illustrates the versatility of dioxolans in organic chemistry and the synthesis of complex molecules (Bogolyubov et al., 2004).
Herbicidal Activity
Raskildina, Yakovenko, Mryasova, and Zlotskii (2018) explored the herbicidal activity of compounds based on 1,3-dioxolane. They synthesized esters and amides and studied their effects on wheat and peas, indicating potential agricultural applications (Raskildina et al., 2018).
Biomedical Applications
Kronek, Kroneková, Lustoň, Paulovičová, Paulovičová, and Mendrek (2011) conducted in vitro bio-immunological and cytotoxicity studies on poly(2-oxazolines), which included compounds related to 1,3-dioxolan. They found low cytotoxicity and potential for drug delivery and immunobiology applications (Kronek et al., 2011).
特性
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2)9-12(5-8-15-11)4-3-10-13-6-7-14-10/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVKKBIZBTFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC2OCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine | |
CAS RN |
2159960-56-0 |
Source


|
| Record name | 4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

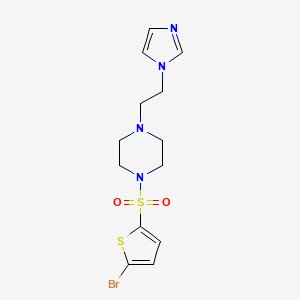
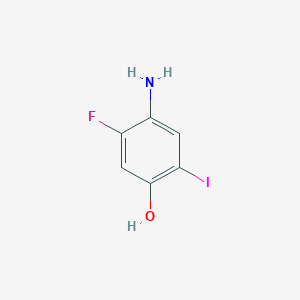
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)
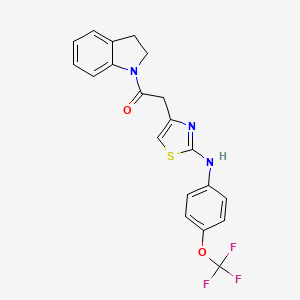
![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)
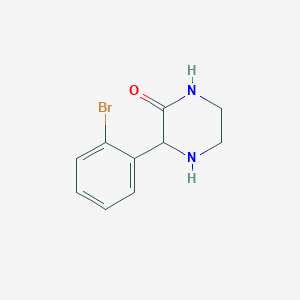
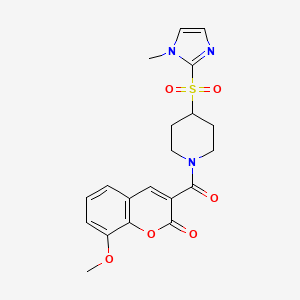
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
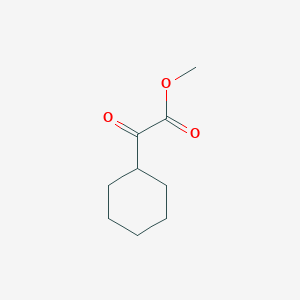
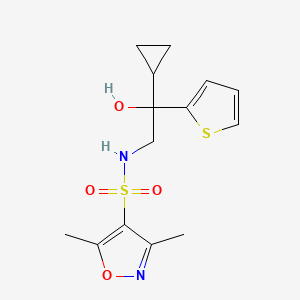
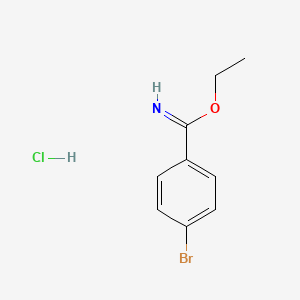
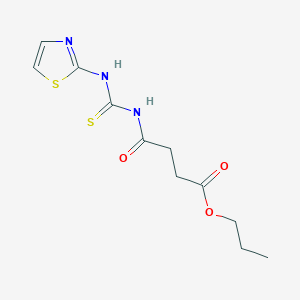
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
